4-tert-butyl-2-methylaniline hydrochloride
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Overview
Description
4-tert-butyl-2-methylaniline hydrochloride is an organic compound with the molecular formula C11H18ClN. It is a derivative of aniline, featuring a tert-butyl group and a methyl group attached to the benzene ring. This compound is often used in organic synthesis and various chemical reactions due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-methylaniline hydrochloride typically involves the alkylation of 2-methylaniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-methylaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones, nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-tert-butyl-2-methylaniline hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-tert-butyl-2-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-tert-butylaniline: Lacks the methyl group, making it less sterically hindered.
2-methylaniline: Lacks the tert-butyl group, resulting in different reactivity and properties.
4-tert-butyl-2-chloroaniline: Contains a chlorine atom instead of a methyl group, leading to different chemical behavior.
Uniqueness
4-tert-butyl-2-methylaniline hydrochloride is unique due to the presence of both the tert-butyl and methyl groups, which influence its steric and electronic properties. This combination makes it particularly useful in specific synthetic applications and research contexts.
Properties
CAS No. |
2763776-68-5 |
---|---|
Molecular Formula |
C11H18ClN |
Molecular Weight |
199.7 |
Purity |
95 |
Origin of Product |
United States |
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